5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride
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Overview
Description
5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride is a chemical compound with the molecular formula C9H12BrN3O. It has a molecular weight of 294.58 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrN3O.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Catalysis and Green Chemistry
Overview: Transition metal complexes containing bromopyrimidine can serve as catalysts in various reactions.
Applications:- Hydrogenation : Bromopyrimidine-based catalysts participate in hydrogenation reactions, such as the reduction of pyridine derivatives . These reactions are essential in pharmaceutical and fine chemical synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have significant applications in the field of medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It’s known that 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that the compound may interact with its targets through a process of nucleophilic displacement or metallation.
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that pyrimidine derivatives have important applications in the field of medicine, particularly in the research and development of anticancer drugs .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
5-bromo-2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINYNCMYYYCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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